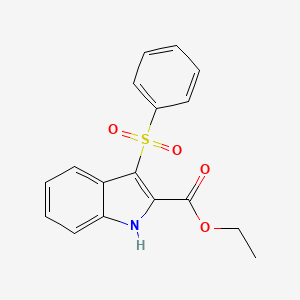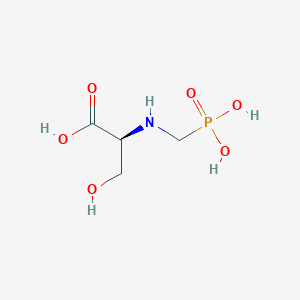![molecular formula C12H9NOS2 B14262196 2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one CAS No. 139333-34-9](/img/structure/B14262196.png)
2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one is a heterocyclic compound that features a fused thieno-thiazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzothiazole with benzyl halides in the presence of a base, such as sodium hydroxide, to form the desired thieno-thiazole ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A related compound with a similar thiazole ring system but lacking the fused thiophene ring.
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Isothiazole: An isomeric form with the sulfur and nitrogen atoms in different positions.
Uniqueness
2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one is unique due to its fused thieno-thiazole ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
139333-34-9 |
|---|---|
Formule moléculaire |
C12H9NOS2 |
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
2-benzylthieno[2,3-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C12H9NOS2/c14-12-11-10(6-7-15-11)16-13(12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
YZQQYUGEFAOHQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C3=C(S2)C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)

![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)




![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)





